molecular formula C13H18N2O3S B1337397 1-Ethyl-3-methylimidazolium tosylate CAS No. 328090-25-1

1-Ethyl-3-methylimidazolium tosylate

Cat. No. B1337397
CAS RN: 328090-25-1
M. Wt: 282.36 g/mol
InChI Key: HXMUPILCYSJMLQ-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium tosylate is a chemical compound with the molecular formula C13H18N2O3S . It has a molecular weight of 282.36 g/mol .


Synthesis Analysis

While specific synthesis methods for 1-Ethyl-3-methylimidazolium tosylate were not found in the search results, studies have been conducted on the synthesis of similar compounds . For instance, the effects of microfluidic mixing, reaction temperature, flow rate, and micro-capillary diameter on product yield have been systematically studied .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium tosylate has been studied using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .


Chemical Reactions Analysis

The reaction of 1-Ethyl-3-methylimidazolium tosylate operates via a synergistic activation mode, where the imidazolium cation interacts with carbonyl compounds by facilitating the attack of acetate anion activated TMSCN .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium tosylate has a density of 1.231g/mL at 20°C (lit.) and a melting point of 25-35°C . Its refractive index is n20/D 1.548 .

Scientific Research Applications

Cellulose Processing

This compound is utilized in the processing of cellulose due to its ability to dissolve cellulose effectively. It facilitates the transformation of cellulose into valuable derivatives and biofuels .

Ionic Liquid Solvent for Aromatic Substitutions

As an ionic liquid, it serves as a solvent for aromatic substitutions. This application is significant in the synthesis of complex organic compounds where traditional solvents might be ineffective .

Electrophilic Nitration of Aromatics

The compound has potential utility in the electrophilic nitration of aromatics. This process is crucial for the production of various aromatic nitro compounds, which are key intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Kinetic Resolution of Racemic Mixtures

It is involved in the kinetic resolution of racemic mixtures, which is a method used to separate enantiomers and produce optically active substances from racemic compounds .

Pharmaceutical Intermediates

The compound is used as an intermediate in pharmaceutical manufacturing. Its role is pivotal in the synthesis of various medicinal agents .

Battery Materials Synthesis

In the field of materials science, this compound is used in the synthesis of battery materials. It contributes to the development of high-performance batteries with improved capacity and stability .

Non-Halogenated Ionic Liquid

It is recognized as a non-halogenated ionic liquid, which is important for green chemistry applications. Non-halogenated ionic liquids are sought after for their reduced environmental impact compared to their halogenated counterparts .

Research on Transport Processes

The compound is used in studies to understand transport processes within micro-capillaries. This research is essential for the development of microfluidic devices and understanding fluid dynamics at the microscale .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazolium tosylate involves a doubly ionic H-bond existing between [EMI]+ and [TFSI]− ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .

Safety and Hazards

1-Ethyl-3-methylimidazolium tosylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective clothing .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMUPILCYSJMLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049270
Record name 1-Ethyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium tosylate

CAS RN

328090-25-1
Record name 1-Ethyl-3-methylimidazolium tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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